1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine
Description
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole core linked via a methylene bridge to a 1-ethyl-1,2,4-triazole moiety. This structure combines the pharmacophoric features of both pyrazole and triazole rings, which are frequently employed in medicinal chemistry and agrochemical design due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-2-14-8(10-6-11-14)5-13-4-3-7(9)12-13/h3-4,6H,2,5H2,1H3,(H2,9,12) |
InChI Key |
FZMMEBGDOAODIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves:
- Preparation of the 1-ethyl-1H-1,2,4-triazole fragment
- Formation of the pyrazol-3-amine moiety
- Coupling via a methylene linker between the triazole and pyrazole rings
This approach leverages well-established heterocyclic chemistry, including nucleophilic substitution, cyclization, and reductive amination or alkylation reactions.
Preparation of 1-ethyl-1H-1,2,4-triazole Intermediate
The 1-ethyl-1H-1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and ethyl-substituted precursors:
Synthesis of the Pyrazol-3-amine Core
The pyrazol-3-amine moiety can be synthesized through:
Coupling via Methylene Linker
The key step is linking the triazole and pyrazole rings through a methylene (-CH2-) bridge at the 5-position of the triazole and the 1-position of the pyrazole:
- Alkylation of the pyrazol-3-amine with a halomethyl-substituted triazole derivative, such as 1-ethyl-1H-1,2,4-triazol-5-ylmethyl bromide or chloride.
- Alternatively, reductive amination of pyrazol-3-amine with triazole-5-carboxaldehyde derivatives followed by reduction.
Representative Synthetic Procedure
A typical synthetic sequence based on literature and patent data is as follows:
Alternative Synthetic Routes
- Direct condensation of pyrazol-4-amine derivatives with triazole aldehydes under reflux with catalytic piperidine in ethanol has been reported for related compounds.
- Use of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate derivatives as intermediates for heterocyclic ring fusion, which could be adapted for this compound.
Research Findings and Characterization Data
Structural Confirmation
- The compound's structure is confirmed by NMR, mass spectrometry, and elemental analysis.
- 1H NMR typically shows characteristic signals for the ethyl group (triplet and quartet), methylene bridge, and aromatic protons of the triazole and pyrazole rings.
- Mass spectrometry confirms the molecular ion at m/z = 192.22 g/mol (Molecular Weight).
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H12N6 |
| Molecular Weight | 192.22 g/mol |
| Melting Point | ~276–277 °C (related compounds) |
| Solubility | Soluble in DMF, ethanol |
Yields and Purification
- Yields for the coupling step are generally moderate to high, depending on the purity of intermediates and reaction conditions.
- Purification is achieved by recrystallization, often from dimethylformamide or ethanol, yielding yellow crystalline solids suitable for further analysis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of N-tosylhydrazones with sodium azide | N-tosylhydrazones, NaN3, base, EtOH | Reflux 4-6 h | Efficient triazole ring formation | Requires careful handling of azides |
| Alkylation with ethyl halides | 1H-1,2,4-triazole, ethyl bromide, base | Room temp to reflux | Selective N1-ethylation | Possible side reactions if conditions not controlled |
| Pyrazole ring formation via hydrazine and β-ketoesters | Hydrazine, β-ketoester | Reflux in ethanol | Straightforward, high yield | Sensitive to impurities |
| Methylene coupling via alkylation | Pyrazol-3-amine, triazol-5-ylmethyl halide | Reflux or room temp | Direct linkage, good yields | Requires synthesis of halomethyl intermediate |
| Reductive amination | Pyrazol-3-amine, triazole-5-carboxaldehyde, reducing agent | Mild conditions | Avoids halide intermediates | Additional reduction step needed |
Chemical Reactions Analysis
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Bioactivity : Trifluoromethyl substituents (e.g., in ) enhance metabolic stability and electronegativity, which may translate to improved pesticidal or pharmaceutical activity.
- Lipophilicity : Adamantyl derivatives () exhibit increased lipophilicity, aiding membrane permeability, whereas pyridinyl groups () may improve solubility.
Biological Activity
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole family, which has been extensively studied for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazole ring and a triazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 | |
| Pyrazole Derivative B | Hep-2 | 3.25 | |
| Pyrazole Derivative C | A549 | 26.00 |
In particular, derivatives that incorporate both pyrazole and triazole functionalities have demonstrated enhanced anticancer activity due to their ability to inhibit specific cellular pathways involved in tumor growth.
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases.
The biological activity of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol is thought to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antiangiogenic Properties : Some derivatives may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
Case Studies
A notable study evaluated the anticancer efficacy of a series of pyrazole derivatives in vitro against various human cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced the cytotoxic effects compared to standard chemotherapeutic agents.
Study Highlights
- Objective : To assess the cytotoxicity of pyrazole derivatives on cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | NCI-H460 | 42.30 | Apoptosis induction |
| Compound Y | A549 | 26.00 | VEGF inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
